molecular formula C7H9FN2O2 B2412354 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 2445792-88-9

2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B2412354
CAS No.: 2445792-88-9
M. Wt: 172.159
InChI Key: DQALOVOOGCNYDW-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)-5,7-diazaspiro[34]octane-6,8-dione is a spirocyclic compound characterized by its unique structure, which includes a fluoromethyl group and a diazaspiro core

Properties

IUPAC Name

2-(fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c8-3-4-1-7(2-4)5(11)9-6(12)10-7/h4H,1-3H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQALOVOOGCNYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(=O)NC(=O)N2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials . The reaction conditions typically involve conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scalability and cost-effectiveness would likely apply, utilizing high-yield synthetic routes and optimizing reaction conditions to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The diazaspiro core provides structural stability and can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to the presence of both the fluoromethyl group and the diazaspiro core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and related studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
  • CAS Number : 2445792-88-9
  • Molecular Formula : C₇H₉FN₂O₂
  • Molecular Weight : 172.16 g/mol

The compound features a spirocyclic structure that contributes to its biological activity by allowing diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from the diazaspiro[3.4]octane scaffold. For instance, a related study demonstrated that derivatives of this core exhibited significant inhibitory activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL for certain analogs .

Table 1: Antimycobacterial Activity of Related Compounds

CompoundYield (%)MIC (μg/mL)
Compound 17560.016
Compound 24486.2
Compound 122825
Compound 1862100

This table illustrates the varying efficacy of related compounds, indicating that structural modifications can significantly impact biological activity.

The mechanism by which diazaspiro compounds exert their antimicrobial effects is believed to involve the generation of reactive intermediates following biotransformation by bacterial enzymes. This process can lead to cellular damage in pathogens while minimizing toxicity to mammalian cells .

Case Studies and Research Findings

  • Antitubercular Activity : A study synthesized a series of nitrofuran derivatives based on the diazaspiro[3.4]octane core and evaluated their activity against M. tuberculosis. The findings underscored the importance of structural diversity in enhancing antimicrobial potency while reducing systemic toxicity .
  • Cancer Research : Other studies have explored the use of diazaspiro compounds as inhibitors of key protein interactions in cancer therapy. For example, some derivatives have been identified as inhibitors of the menin-MLL1 interaction, which plays a crucial role in certain leukemias .
  • Neuropharmacology : The potential for these compounds to act as selective dopamine D3 receptor antagonists suggests applications in treating neuropsychiatric disorders, further emphasizing their versatility in drug discovery .

Q & A

Q. Methodological Approach

  • Standardize assay conditions : Use identical cell lines/media (e.g., RPMI-1640 + 10% FBS) and controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Validate purity : HPLC-UV/ELSD (≥98% purity) to rule out impurities affecting activity .
  • Replicate in orthogonal assays : Confirm anticancer activity via both apoptosis assays (Annexin V) and cell cycle analysis (PI staining) .

What computational tools predict the ADME profile of this compound?

Q. Advanced

  • Physicochemical properties : SwissADME predicts moderate bioavailability (TPSA = 75 Ų, logP = −0.3) but poor blood-brain barrier penetration .
  • Metabolism : GLORYx simulates phase I oxidation sites, identifying the fluoromethyl group as resistant to CYP450-mediated metabolism .
  • Docking studies : AutoDock Vina models interactions with cytochrome P450 enzymes to assess potential toxicity .

How can researchers design derivatives to improve solubility without compromising activity?

Q. Methodological Answer

  • Pro-drug strategies : Introduce phosphate esters at the 6/8-dione positions, which hydrolyze in vivo to the active form .
  • Co-crystallization : Co-formers like succinic acid enhance aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) while maintaining spiro-structure integrity .
  • PEGylation : Attach polyethylene glycol (PEG) chains via ester linkages to the fluoromethyl group, balancing hydrophilicity and cell permeability .

What analytical techniques quantify degradation products under accelerated stability conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40°C/75% RH), acid/alkali (0.1M HCl/NaOH), and oxidants (H₂O₂). Monitor via UPLC-MS/MS to identify major degradants (e.g., hydrolyzed dione rings) .
  • Kinetic modeling : Arrhenius plots predict shelf life (t₉₀) at 25°C, with fluoromethyl derivatives showing t₉₀ > 24 months due to hydrolytic stability .

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